(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16249703
InChI: InChI=1S/C25H29N3O5/c1-16(2)22(28-25(31)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)32-3)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,29)(H,28,31)
SMILES:
Molecular Formula: C25H29N3O5
Molecular Weight: 451.5 g/mol

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate

CAS No.:

Cat. No.: VC16249703

Molecular Formula: C25H29N3O5

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate -

Specification

Molecular Formula C25H29N3O5
Molecular Weight 451.5 g/mol
IUPAC Name methyl 3-(1H-indol-3-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate
Standard InChI InChI=1S/C25H29N3O5/c1-16(2)22(28-25(31)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)32-3)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,29)(H,28,31)
Standard InChI Key GMCXBLPYMWJNTF-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is methyl (2S)-3-(1H-indol-3-yl)-2-[(2S)-2-({[(benzyloxy)carbonyl]amino})methylbutanamido]propanoate. Its molecular formula is C₃₁H₃₆N₄O₆, with a molecular weight of 584.65 g/mol (calculated using PubChem’s molecular weight algorithm) .

Stereochemical Configuration

The compound contains two stereogenic centers:

  • C2 (S-configuration): Adjacent to the indole moiety.

  • C3 (S-configuration): Part of the 3-methylbutanamido group.
    This stereochemistry is critical for its interactions with biological targets, such as enzymes or receptors .

Structural Components

  • Benzyloxycarbonyl (Cbz) group: A protective group preventing unwanted side reactions during peptide synthesis.

  • 3-Methylbutanamido moiety: Derived from valine, contributing hydrophobicity and structural rigidity.

  • Tryptophan methyl ester: Features an indole ring, enabling π-π stacking interactions in biological systems .

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₃₁H₃₆N₄O₆Calculated
Molecular Weight584.65 g/mol
Stereochemistry(2S,3S)
Protective GroupBenzyloxycarbonyl (Cbz)

Synthesis and Preparation

Synthetic Routes

The synthesis involves sequential peptide coupling and protective group strategies:

  • Cbz Protection of Valine:
    Valine is treated with benzyl chloroformate in alkaline conditions to form Cbz-valine .

    Valine+Cbz-ClNaOHCbz-Valine\text{Valine} + \text{Cbz-Cl} \xrightarrow{\text{NaOH}} \text{Cbz-Valine}
  • Activation and Coupling:
    Cbz-valine is activated using carbodiimide reagents (e.g., DCC) and coupled to tryptophan methyl ester .

    Cbz-Valine+Tryptophan-OMeDCC/HOBtCbz-Val-Trp-OMe\text{Cbz-Valine} + \text{Tryptophan-OMe} \xrightarrow{\text{DCC/HOBt}} \text{Cbz-Val-Trp-OMe}
  • Deprotection (Optional):
    The Cbz group is removed via hydrogenolysis (H₂/Pd-C) for further functionalization .

Industrial-Scale Production

Industrial synthesis employs automated solid-phase peptide synthesizers (SPPS) and high-performance liquid chromatography (HPLC) for purification. Yields typically exceed 70% under optimized conditions .

Table 2: Key Reagents and Conditions

StepReagents/ConditionsPurpose
ProtectionCbz-Cl, NaOH, 0°CAmino group protection
CouplingDCC, HOBt, DMF, RTPeptide bond formation
PurificationHPLC (Acetonitrile/Water gradient)Isolation of target compound

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to hydrophobic indole and Cbz groups .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions.

Spectroscopic Data

  • IR Spectroscopy:

    • N-H stretch: 3300 cm⁻¹ (amide).

    • C=O stretch: 1720 cm⁻¹ (ester), 1650 cm⁻¹ (amide) .

  • NMR (¹H):

    • Indole protons: δ 7.6–7.1 ppm (multiplet).

    • Methyl ester: δ 3.7 ppm (singlet) .

Applications in Scientific Research

Peptide Chemistry

The compound serves as a building block for synthesizing complex peptides, particularly those requiring stereochemical precision. Its Cbz group allows selective deprotection, enabling sequential coupling strategies .

Drug Development

  • Enzyme Inhibitors: The indole moiety mimics tryptophan residues in enzyme active sites, making it useful for designing protease inhibitors .

  • Anticancer Agents: Derivatives show preliminary activity against tyrosine kinase receptors in vitro .

Material Science

Used in developing peptide-based hydrogels, where the indole group facilitates self-assembly via π-stacking interactions .

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